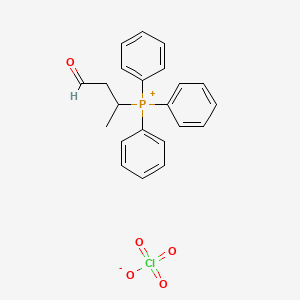
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound consists of a 4-oxobutan-2-yl group attached to a triphenylphosphanium ion, with perchlorate as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable 4-oxobutan-2-yl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the conditions of the reaction. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins and enzymes in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2,5-Diphenyl-oxazol-4-yl)-triphenyl-phosphonium perchlorate: This compound has a similar structure but with different substituents on the oxazole ring.
(2-Methyl-oxazol-4-yl)-triphenyl-phosphonium perchlorate: Another similar compound with a methyl group on the oxazole ring.
Uniqueness
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate is unique due to its specific 4-oxobutan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
85067-07-8 |
|---|---|
Molecular Formula |
C22H22ClO5P |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
4-oxobutan-2-yl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C22H22OP.ClHO4/c1-19(17-18-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;2-1(3,4)5/h2-16,18-19H,17H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
GKJGCTUHJMIEIU-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC=O)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


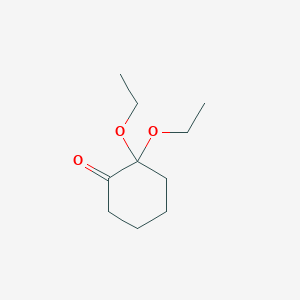
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
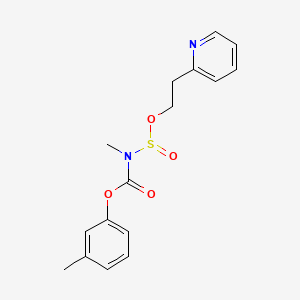
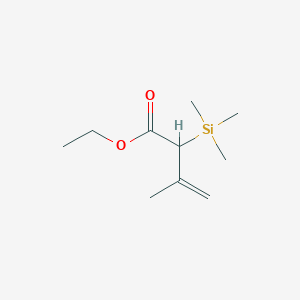
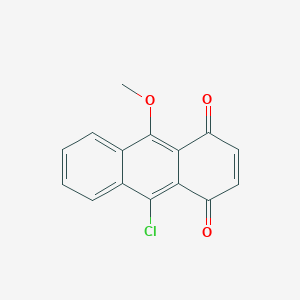
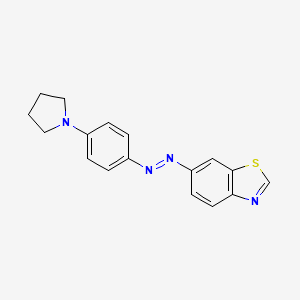
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
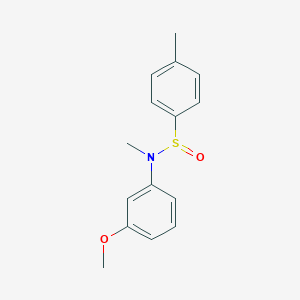
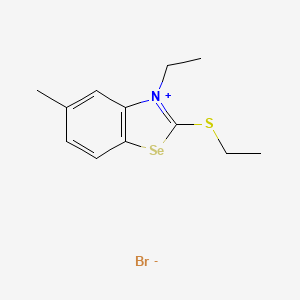

![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
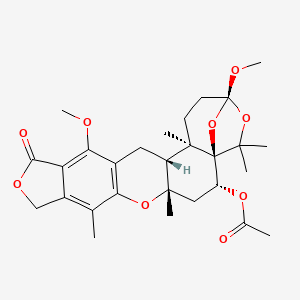
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)
